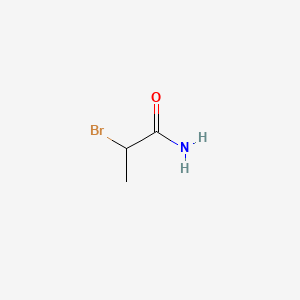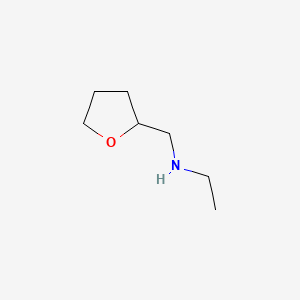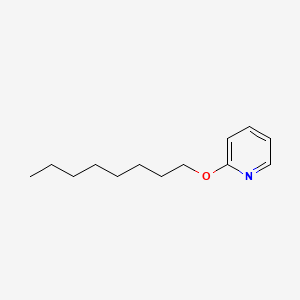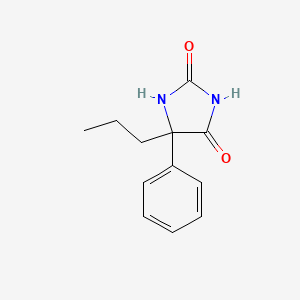
2-溴丙酰胺
描述
2-Bromopropanamide (2-BP) is an organic compound that is widely used in the synthesis of various compounds and materials. It is an important building block in organic synthesis and can be used to create a variety of compounds, including pharmaceuticals. 2-BP is also used in research applications, such as biochemical and physiological studies.
科学研究应用
造血和生殖危害
- 暴露于含有2-溴丙酰胺的溶剂中的工人显示出明显的造血和生殖危害。这包括女性工人出现继发性闭经、高卵泡刺激激素水平、全血细胞减少症,男性工人出现无精子症和精子活力降低(Kim et al., 1996)。
化学反应和合成
- 对映异构体的2-溴丙酰胺与各种胺反应,导致次级或三级胺或季铵酰胺的合成。这个过程在有机合成领域非常重要,并且可能受到氧化银存在的影响(D'angeli et al., 1991)。
胚胎发育中的凋亡效应
- 研究表明,2-溴丙酰胺对小鼠卵母细胞的成熟、受精和胚胎发育具有危害作用。它诱导胚胎细胞凋亡,这可以被白藜芦醇等某些物质抑制(Chan, 2010)。
神经-生殖毒性
- 暴露于2-溴丙酰胺可能导致生殖和造血系统疾病。动物研究发现,它会针对特定细胞,导致神经毒性和生殖毒性(Ichihara, 2005)。
关于生殖和发育毒性的专家小组报告
- 专家小组进行了广泛评估,发现2-溴丙酰胺可能对啮齿动物和人类的生殖和发育产生不良影响。该报告强调了继续研究和评估暴露于这种化学物质的风险的必要性(Boekelheide et al., 2004)。
睾丸毒性
- 研究表明,2-溴丙酰胺可能导致睾丸毒性,影响精子计数和形态。停止暴露于该化学物质后,毒性似乎是可逆的(Hong et al., 2003)。
安全和危害
2-Bromopropanamide is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using this substance only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical help should be sought .
作用机制
Target of Action
The primary target of 2-Bromopropanamide is the enzyme dl-2-haloacid dehalogenase from Pseudomonas putida PP3 (dl-DEX 312) . This enzyme plays a crucial role in the hydrolytic dehalogenation of 2-Bromopropanamide .
Mode of Action
2-Bromopropanamide interacts with its target, dl-2-haloacid dehalogenase, to undergo a process called hydrolytic dehalogenation . This interaction results in the removal of the halogen group (bromine in this case) from the compound .
Biochemical Pathways
The hydrolytic dehalogenation of 2-Bromopropanamide catalyzed by dl-2-haloacid dehalogenase is a key step in the degradation pathway of halogenated aliphatic compounds . The downstream effects of this pathway include the generation of simpler, non-halogenated compounds that can be further metabolized or excreted .
Result of Action
The molecular and cellular effects of 2-Bromopropanamide’s action primarily involve the transformation of the compound into simpler, non-halogenated compounds through the process of hydrolytic dehalogenation . This transformation can potentially reduce the toxicity associated with halogenated compounds .
Action Environment
The action, efficacy, and stability of 2-Bromopropanamide can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism. The pH and temperature of the environment can also impact the activity of the dl-2-haloacid dehalogenase enzyme and thus the efficacy of 2-Bromopropanamide .
生化分析
Biochemical Properties
2-Bromopropanamide plays a significant role in various biochemical reactions. It is known to interact with enzymes such as dl-2-haloacid dehalogenase from Pseudomonas putida PP3, which catalyzes the hydrolytic dehalogenation of 2-Bromopropanamide . This interaction is crucial for the dehalogenation process, which involves the removal of halogen atoms from organic compounds. The compound’s ability to participate in such reactions makes it valuable for studying enzyme-substrate interactions and understanding the mechanisms of dehalogenation.
Cellular Effects
2-Bromopropanamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and the levels of certain metabolites . Additionally, 2-Bromopropanamide may impact cell function by altering the activity of proteins involved in signaling pathways, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 2-Bromopropanamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as dl-2-haloacid dehalogenase, and undergoes hydrolytic dehalogenation . This process involves the cleavage of the carbon-halogen bond, resulting in the formation of a dehalogenated product. The binding interactions and subsequent enzymatic reactions highlight the compound’s role in modulating enzyme activity and influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromopropanamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Bromopropanamide is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound’s impact on cells can vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2-Bromopropanamide in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects . At higher doses, 2-Bromopropanamide may induce toxic effects, including changes in organ function and biochemical pathways. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
2-Bromopropanamide is involved in various metabolic pathways, including those catalyzed by enzymes such as dl-2-haloacid dehalogenase . The compound undergoes hydrolytic dehalogenation, resulting in the formation of dehalogenated products. This process is essential for understanding the metabolic fate of halogenated compounds and their impact on cellular metabolism. The interaction with specific enzymes and cofactors highlights the compound’s role in modulating metabolic flux and influencing metabolite levels.
Transport and Distribution
The transport and distribution of 2-Bromopropanamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins can affect its localization and accumulation within cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and its potential impact on cellular function.
Subcellular Localization
2-Bromopropanamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures is essential for understanding the compound’s role in cellular processes and its potential impact on organelle function.
属性
IUPAC Name |
2-bromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHYZQCEIVEMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031970 | |
| Record name | 2-Bromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-25-2 | |
| Record name | 2-Bromopropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5875-25-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92W215G050 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)






![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)




